molecular formula C15H27N5O2 B7055808 4-(2-methoxyethyl)-N-(1-methylpyrazol-4-yl)-3-propylpiperazine-1-carboxamide

4-(2-methoxyethyl)-N-(1-methylpyrazol-4-yl)-3-propylpiperazine-1-carboxamide

Cat. No.: B7055808
M. Wt: 309.41 g/mol
InChI Key: DUECUPKWKQZKCF-UHFFFAOYSA-N
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Description

4-(2-methoxyethyl)-N-(1-methylpyrazol-4-yl)-3-propylpiperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a methoxyethyl group, a methylpyrazolyl group, and a propyl group, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyethyl)-N-(1-methylpyrazol-4-yl)-3-propylpiperazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Ring: Starting with a suitable piperazine precursor, the ring is functionalized with a propyl group through alkylation reactions.

    Introduction of the Methoxyethyl Group: The piperazine ring is then reacted with 2-methoxyethyl chloride under basic conditions to introduce the methoxyethyl group.

    Attachment of the Methylpyrazolyl Group: The final step involves the coupling of the piperazine derivative with 1-methylpyrazole-4-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-methoxyethyl)-N-(1-methylpyrazol-4-yl)-3-propylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-(2-methoxyethyl)-N-(1-methylpyrazol-4-yl)-3-propylpiperazine-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-methoxyethyl)-N-(1-methylpyrazol-4-yl)-3-propylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-methoxyethyl)-N-(1-methylpyrazol-4-yl)-3-propylpiperazine-1-carboxamide: shares structural similarities with other piperazine derivatives, such as:

Uniqueness

The unique combination of substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(2-methoxyethyl)-N-(1-methylpyrazol-4-yl)-3-propylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N5O2/c1-4-5-14-12-20(7-6-19(14)8-9-22-3)15(21)17-13-10-16-18(2)11-13/h10-11,14H,4-9,12H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUECUPKWKQZKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CCN1CCOC)C(=O)NC2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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